
2-Nitrophenyl I(2)-D-galactopyranoside-6-phosphate cyclohexylammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitrophenyl I(2)-D-galactopyranoside-6-phosphate cyclohexylammonium salt is a complex organic compound that finds applications in various fields of scientific research. This compound is particularly notable for its role in biochemical assays and as a substrate in enzymatic reactions. The presence of the nitrophenyl group and the galactopyranoside moiety makes it a valuable tool in studying enzyme kinetics and mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl I(2)-D-galactopyranoside-6-phosphate cyclohexylammonium salt typically involves multiple steps:
Formation of 2-Nitrophenyl I(2)-D-galactopyranoside: This step involves the reaction of 2-nitrophenol with D-galactopyranoside under acidic conditions to form the glycosidic bond.
Phosphorylation: The hydroxyl group at the 6th position of the galactopyranoside is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl₃) or phosphoryl chloride (PCl₃) in the presence of a base like pyridine.
Salt Formation: The final step involves the neutralization of the phosphorylated product with cyclohexylamine to form the cyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
2-Nitrophenyl I(2)-D-galactopyranoside-6-phosphate cyclohexylammonium salt undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed by specific enzymes such as β-galactosidase, resulting in the release of 2-nitrophenol and the corresponding sugar phosphate.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, where it can be reduced to an amino group or oxidized to a nitroso group.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is typically carried out in aqueous buffer solutions at physiological pH and temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.
Major Products Formed
Hydrolysis: 2-Nitrophenol and D-galactopyranoside-6-phosphate.
Oxidation: 2-Nitroso derivatives.
Reduction: 2-Aminophenyl derivatives.
科学研究应用
2-Nitrophenyl I(2)-D-galactopyranoside-6-phosphate cyclohexylammonium salt is widely used in scientific research:
Biochemistry: As a substrate in enzyme assays to study the activity of β-galactosidase and other glycosidases.
Molecular Biology: In the development of diagnostic kits and biosensors for detecting enzyme activity.
Industry: Used in the production of biochemical reagents and analytical standards.
作用机制
The compound acts as a substrate for β-galactosidase, which catalyzes the hydrolysis of the glycosidic bond, releasing 2-nitrophenol and D-galactopyranoside-6-phosphate. The released 2-nitrophenol can be quantitatively measured due to its distinct absorbance properties, allowing for the assessment of enzyme activity.
相似化合物的比较
Similar Compounds
2-Nitrophenyl β-D-galactopyranoside: Lacks the phosphate group and is used similarly in enzyme assays.
4-Nitrophenyl β-D-galactopyranoside: Contains a nitro group at the para position, offering different reactivity and stability.
2-Nitrophenyl β-D-glucopyranoside: Similar structure but with a glucose moiety instead of galactose.
Uniqueness
2-Nitrophenyl I(2)-D-galactopyranoside-6-phosphate cyclohexylammonium salt is unique due to the presence of the phosphate group, which can influence its solubility, reactivity, and interaction with enzymes. This makes it particularly useful in studying phosphorylation-dependent processes and enzyme kinetics.
属性
分子式 |
C18H28N2O11P+ |
|---|---|
分子量 |
479.4 g/mol |
InChI |
InChI=1S/C12H15NO11P.C6H13N/c14-9-8(5-19-22-23-24-25)21-12(11(16)10(9)15)20-7-3-1-2-6(4-7)13(17)18;7-6-4-2-1-3-5-6/h1-4,8-12,14-16,25H,5H2;6H,1-5,7H2/q;+1/t8-,9+,10+,11-,12-;/m1./s1 |
InChI 键 |
BXKYVFPBNHUDMQ-YOGPMPDXSA-N |
手性 SMILES |
C1CCC(CC1)[NH2+].C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COOOO[PH])O)O)O)[N+](=O)[O-] |
规范 SMILES |
C1CCC(CC1)[NH2+].C1=CC(=CC(=C1)OC2C(C(C(C(O2)COOOO[PH])O)O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


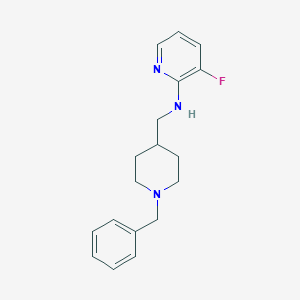
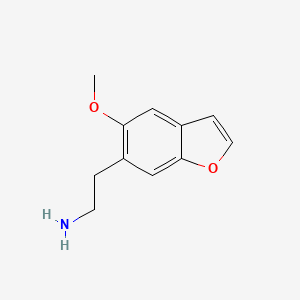
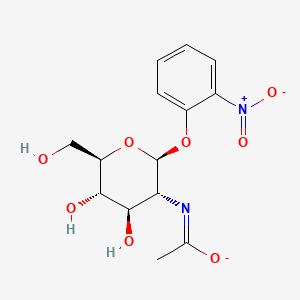
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
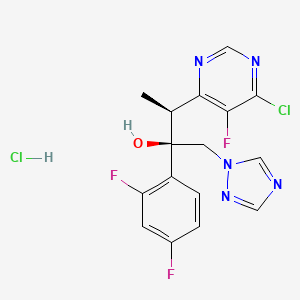
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)

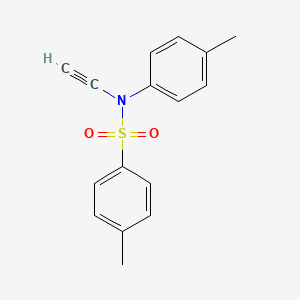
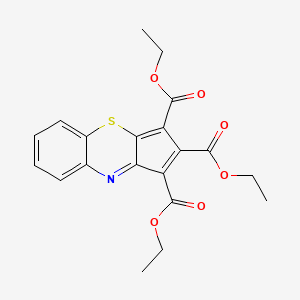


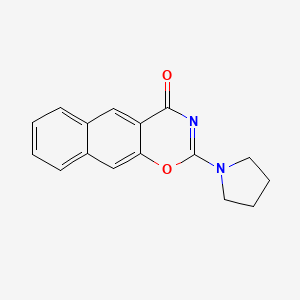
![N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12813984.png)
